![molecular formula C24H21NO4 B2854292 (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(phenylcarbonyl)phenyl]prop-2-enamide CAS No. 868154-00-1](/img/structure/B2854292.png)
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(phenylcarbonyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(phenylcarbonyl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPP and is synthesized using a specific method that involves several steps.
Mechanism of Action
The mechanism of action of DPP is not fully understood. However, studies have suggested that DPP inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. DPP has also been found to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DPP has been found to have several biochemical and physiological effects. Studies have shown that DPP can inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis. DPP has also been found to have anti-oxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using DPP in lab experiments is that it has been found to have low toxicity levels. This makes it a potential candidate for use in clinical trials. However, one of the limitations of using DPP in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to determine its efficacy in treating certain diseases.
Future Directions
There are several future directions for the research of DPP. One of the future directions is to further investigate the mechanism of action of DPP. This will help to better understand how DPP works and how it can be used in the treatment of various diseases. Another future direction is to conduct clinical trials to determine the efficacy of DPP in treating cancer and inflammatory diseases. Additionally, researchers can explore the potential of DPP in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(phenylcarbonyl)phenyl]prop-2-enamide involves several steps. The first step is the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 1-(3,4-dimethoxyphenyl)-2-nitropropene. The second step involves the reduction of 1-(3,4-dimethoxyphenyl)-2-nitropropene to 3,4-dimethoxyphenylacetone using sodium borohydride. The third step is the reaction of 3,4-dimethoxyphenylacetone with 2-bromoacetophenone to form (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(phenylcarbonyl)phenyl]prop-2-enamide.
Scientific Research Applications
DPP has been found to have potential therapeutic applications in several areas of scientific research. One of the most significant applications of DPP is in the treatment of cancer. Studies have shown that DPP has anti-cancer properties and can inhibit the growth of cancer cells. DPP has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
(E)-N-(2-benzoylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-28-21-14-12-17(16-22(21)29-2)13-15-23(26)25-20-11-7-6-10-19(20)24(27)18-8-4-3-5-9-18/h3-16H,1-2H3,(H,25,26)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYDWZZNXBRMEG-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(phenylcarbonyl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


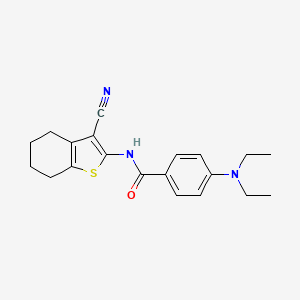
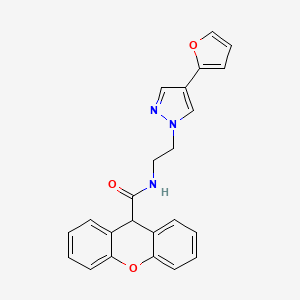
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2854215.png)
![Methyl (2R)-2-[benzyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2854217.png)
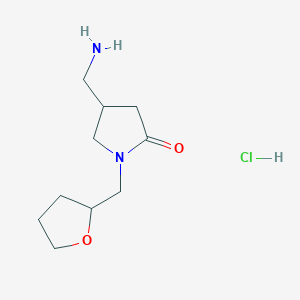
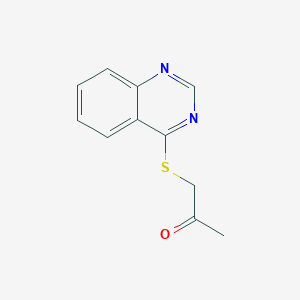
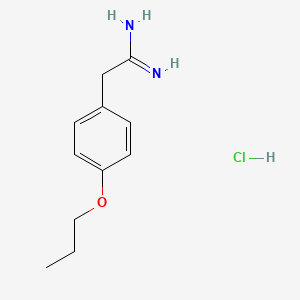
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2854222.png)
![N-[[2-[4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]prop-2-enamide](/img/structure/B2854223.png)
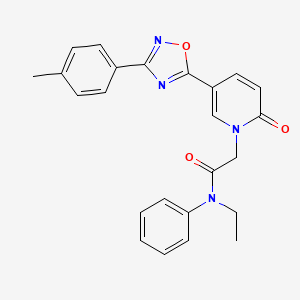
![2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2854226.png)
![N-(2,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2854227.png)
![Benzo[d]thiazol-6-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2854232.png)